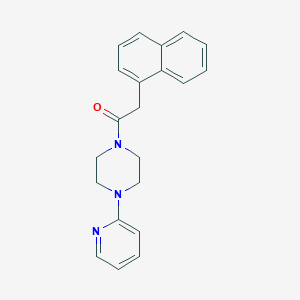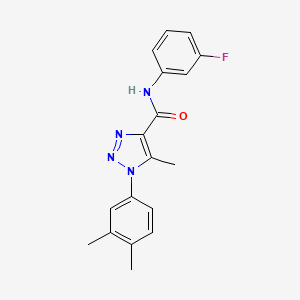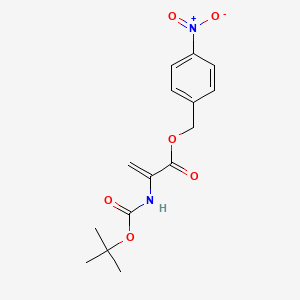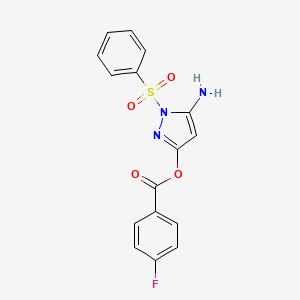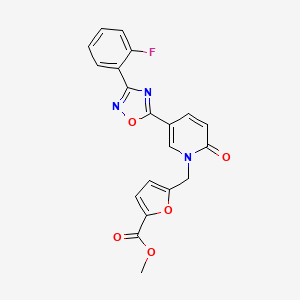
methyl 5-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C20H14FN3O5 and its molecular weight is 395.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Furan Derivatives : The synthesis of 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H-[1,2,4]-triazole-3-thiol from furan-2-carboxylic acid hydrazide illustrates the versatility of furan derivatives in organic synthesis. These compounds were further modified to produce Mannich bases and methyl derivatives, highlighting the structural diversity achievable from furan-based scaffolds (Koparır, Çetin, & Cansiz, 2005).
Energetic Materials Development : The study on compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials highlights the application of furan and oxadiazole derivatives in designing materials with high detonation performance and thermal stability. These compounds showed significant resistance to impact and friction, marking their potential in safe energetic material development (Yu et al., 2017).
Antiprotozoal Agents : Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated significant antiprotozoal activity, attributed to the structural features of furan derivatives incorporated into these compounds. This emphasizes the potential of furan-based structures in the development of new therapeutic agents (Ismail et al., 2004).
Antitumor Agents Design : The creation of antitumor agents using 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde derivatives showcases the application of furan compounds in medicinal chemistry. A specific derivative exhibited superior efficacy compared to reference drugs, indicating the promising role of furan structures in cancer treatment (Matiichuk et al., 2020).
Antimicrobial Activities : The development of azole derivatives starting from furan-2-carbohydrazide, leading to compounds with noteworthy antimicrobial activities, underscores the biomedical relevance of furan derivatives. This research opens up new avenues for the use of furan-based compounds in combating microbial infections (Başoğlu et al., 2013).
Analytical and Spectral Study : The analytical and spectral studies of furan ring-containing organic ligands and their metal complexes demonstrated the furan derivatives' potential in coordination chemistry and material science. These studies provide insights into the chelating properties and antimicrobial activities of furan-based compounds (Patel, 2020).
Properties
IUPAC Name |
methyl 5-[[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O5/c1-27-20(26)16-8-7-13(28-16)11-24-10-12(6-9-17(24)25)19-22-18(23-29-19)14-4-2-3-5-15(14)21/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNKDHNLTIFPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B2777256.png)

![methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate](/img/structure/B2777259.png)
![N-(3-methylbutyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2777260.png)

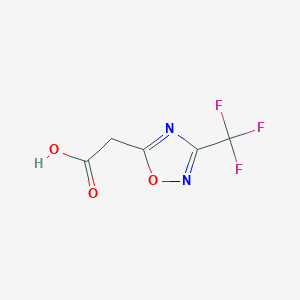

![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2777268.png)
